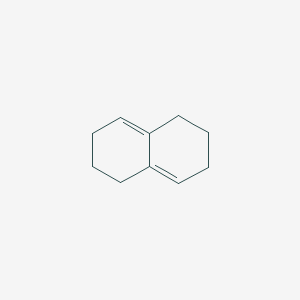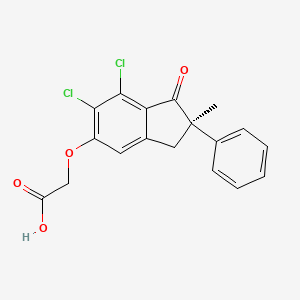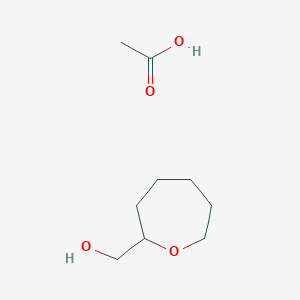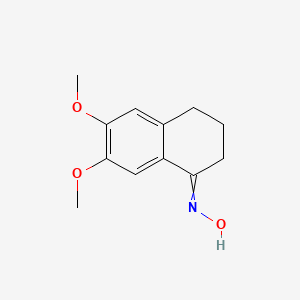
1,2,3,5,6,7-Hexahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydronaphthalene is an organic compound with the molecular formula C10H14 It is a derivative of naphthalene, where six hydrogen atoms are added to the naphthalene structure, resulting in a partially saturated bicyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,5,6,7-Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) to naphthalene in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5,6,7-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated decalin.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of decalin.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,2,3,5,6,7-Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,5,6,7-Hexahydronaphthalene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
1,2,3,5,6,7-Hexahydronaphthalene can be compared with other similar compounds, such as:
Decalin (Decahydronaphthalene): Fully saturated version of naphthalene with ten hydrogen atoms added.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially saturated naphthalene with four hydrogen atoms added.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to its fully or partially saturated counterparts.
Propriétés
Numéro CAS |
53081-69-9 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h5,8H,1-4,6-7H2 |
Clé InChI |
SWLWSBSYAFWAQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2CCCC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)

![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)

![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
